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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928

A comprehensive review of the available preclinical and clinical data on the CDK7 inhibitor SY-
1365 reveals a promising anti-tumor agent, though its clinical development was ultimately
discontinued. In contrast, a thorough search of scientific literature and clinical trial databases
yielded no publicly available information on a compound designated as IV-361. Therefore, a
direct comparative efficacy analysis between IV-361 and SY-1365 is not possible at this time.

This guide will focus on presenting the detailed efficacy data for SY-1365, including its
mechanism of action, preclinical findings, and clinical trial results, to provide a thorough
understanding of this agent for researchers, scientists, and drug development professionals.

SY-1365: A Selective CDK7 Inhibitor

SY-1365, also known as Mevociclib, is a potent and selective, covalent inhibitor of cyclin-
dependent kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme involved in both the regulation of
the cell cycle and the control of gene expression through transcription.[3] By inhibiting CDK?7,
SY-1365 disrupts these fundamental cellular processes, leading to the suppression of tumor
cell growth and the induction of apoptosis (programmed cell death).[1][2]

Mechanism of Action

The primary mechanism of action for SY-1365 is the inhibition of CDK7. This kinase is a
component of the CDK-activating kinase (CAK) complex, which is responsible for activating
other CDKs involved in cell cycle progression. Additionally, CDK7 is a part of the general
transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase
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II, a key step in the transcription of many genes, including oncogenes.[3] The inhibition of

CDKY7 by SY-1365 leads to a unique dual effect: disruption of the cell cycle and suppression of

oncogenic transcription.
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Diagram 1: SY-1365 Mechanism of Action.

Preclinical Efficacy of SY-1365

SY-1365 demonstrated significant anti-tumor activity across a range of preclinical models,

including solid tumors and hematologic malignancies.

In Vitro Studies

In cell-based assays, SY-1365 showed potent anti-proliferative effects in various cancer cell

lines with low nanomolar EC50 values.[4] It was found to be particularly effective in triple-

negative breast cancer (TNBC), ovarian cancer, colorectal cancer, and lung cancer cell lines,

where it rapidly induced apoptosis.[4]

Cell Line Type Efficacy Metric Result Citation

Various Solid Tumors EC50 Low nM range [4]

Leukemia Cells Apoptosis Induced [4]

Non-malignant Cells Apoptosis Not induced [4]
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In Vivo Studies

SY-1365 exhibited substantial tumor growth inhibition in multiple patient-derived xenogratft

(PDX) models of TNBC.[4] In preclinical models of high-grade ovarian cancer, alterations in the

RB pathway were predictive of response to SY-1365.[5] Specifically, 90% of PDX models with

RB pathway alterations responded to treatment.[5] Furthermore, in models of heavily

pretreated ovarian cancer, SY-1365 demonstrated potent anti-tumor activity, suggesting its

potential in resistant disease.[6] In animal models of acute myeloid leukemia (AML), SY-1365

showed significant anti-tumor effects as a single agent and enhanced growth inhibition when

combined with the BCL2 inhibitor venetoclax.[3]

Cancer Model

Treatment

Key Findings

Citation

TNBC PDX Models

SY-1365 Monotherapy

Substantial tumor

growth inhibition

[4]

High-Grade Ovarian
Cancer PDX

SY-1365 Monotherapy

90% response rate in
models with RB

pathway alterations

[5]

Heavily Pretreated
Ovarian Cancer
Models

SY-1365 Monotherapy

Potent anti-tumor

activity

[6]

AML Xenograft Substantial anti-tumor
SY-1365 Monotherapy [3]
Models effects
AML Xenograft Enhanced tumor
SY-1365 + Venetoclax o [3]
Models growth inhibition

Clinical Efficacy of SY-1365

SY-1365 advanced into a Phase 1 clinical trial (NCT03134638) to evaluate its safety,
tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.[7][8]

Phase 1 Clinical Trial (NCT03134638)

The dose-escalation portion of the trial included 32 patients with various advanced solid

tumors, most commonly ovarian and breast cancer.[9] The study demonstrated proof-of-
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mechanism at tolerable doses, with SY-1365 showing dose-dependent effects on CDK7
occupancy and downstream gene expression.[9] Early signs of single-agent clinical activity
were observed.[9] A twice-weekly dose of 80 mg/m2 was selected for the expansion cohorts.[9]

However, in October 2019, Syros Pharmaceuticals announced the discontinuation of the
development of SY-1365.[10] The decision was based on initial clinical activity and tolerability
data from the expansion phase, which did not support an optimal profile for patients.[10] The
company subsequently shifted its focus to a more potent and selective oral CDK7 inhibitor, SY-
5609.[10]

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not fully available in the
public domain. However, the general methodologies can be outlined.

In Vitro Efficacy In Vivo Efficacy Clinical Trial Workflow
Cancer Cell Lines Patient-Derived Xenograft (PDX) Patient Recruitment
(e.g., TNBC, Ovarian) or Cell Line Xenograft Models (Advanced Solid Tumors)

A4 A4 Y
SY-1365 Treatment SY-1365 Administration .
g Dose Escalation Phase
(Dose-response) (e.g., intravenous)
v A4 Y

Anti-proliferative Assays Apoptosis Assays .
[(e g., EC50 determlnatlon)j &e g., Annexin V staining) Tumor Volume Measurement Safety & Tolerability Assessment

v v

Biomarker Analysis Pharmacokinetics (PK) &
(e.g., RB pathway status) Pharmacodynamics (PD) Analysis

A4
(Preliminary Efficacy EvaIuatiorD
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Diagram 2: General Experimental Workflow.

In Vitro Cell-Based Assays:

» Cell Viability/Proliferation: Cancer cell lines were likely treated with increasing concentrations
of SY-1365 for a defined period (e.qg., 72 hours). Cell viability would then be assessed using
standard methods such as MTT or CellTiter-Glo assays to determine the EC50 values.

o Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be stained with
markers like Annexin V and propidium iodide and analyzed by flow cytometry.

In Vivo Animal Models:

o Xenograft Models: Human cancer cell lines or patient-derived tumor fragments (PDXs) were
implanted into immunocompromised mice.

o Treatment and Monitoring: Once tumors reached a certain size, mice were treated with SY-
1365 or a vehicle control. Tumor volume and body weight were monitored regularly.

o Endpoint Analysis: At the end of the study, tumors were excised and could be analyzed for
biomarkers of drug activity.

Conclusion

SY-1365 demonstrated a strong preclinical rationale and early clinical signals as a selective
CDKTY inhibitor. Its dual mechanism of action, affecting both cell cycle and transcription, made it
a promising therapeutic candidate in various cancers, particularly those with transcriptional
dependencies. However, the discontinuation of its clinical development due to an unfavorable
risk-benefit profile highlights the challenges in translating preclinical efficacy into clinical

Success.

The absence of any public information on IV-361 prevents a comparative analysis. Future
research and publications may shed light on this compound, allowing for a future comparison.
For now, the extensive data available for SY-1365 provides valuable insights into the
therapeutic potential and challenges of targeting CDK7 in oncology.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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